Dibromoacetylsalicylic acid
CAS No.:
Cat. No.: VC1921118
Molecular Formula: C9H6Br2O4
Molecular Weight: 337.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6Br2O4 |
|---|---|
| Molecular Weight | 337.95 g/mol |
| IUPAC Name | 2-(2,2-dibromoacetyl)oxybenzoic acid |
| Standard InChI | InChI=1S/C9H6Br2O4/c10-7(11)9(14)15-6-4-2-1-3-5(6)8(12)13/h1-4,7H,(H,12,13) |
| Standard InChI Key | HUCZIBZPHCWOPC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)OC(=O)C(Br)Br |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
Dibromoacetylsalicylic acid possesses a molecular formula of C9H6Br2O4 and a molecular weight of approximately 337.95 g/mol . The compound consists of a salicylic acid core with an acetyl group at position 2 and bromine atoms at positions 3 and 5 of the benzene ring. This structure can be differentiated from regular aspirin (C9H8O4, 180.16 g/mol) by the presence of these two bromine atoms .
Synthesis and Preparation Methods
Modern Synthesis Techniques
Contemporary approaches to synthesizing modified salicylic acid derivatives often employ microwave-assisted techniques. As described for acetylsalicylic acid synthesis, these methods may involve:
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Microwave heating with dry acetic anhydride
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Use of molecular sieves (10% w/w)
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Specific temperature control via IR sensors
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Post-reaction processing including filtration, dilution with ethanol, and precipitation
These green chemistry approaches potentially offer higher yields, shorter reaction times, and more environmentally friendly conditions for the synthesis of dibromoacetylsalicylic acid, though specific optimization would be required for this brominated derivative.
Biological Activity and Mechanism of Action
Interaction with Hemoglobin
Dibromoacetylsalicylic acid demonstrates significant biological activity through its ability to function as a potent acylating agent of intracellular hemoglobin in vitro. Research has shown that the transfer of the acetyl group from dibromoacetylsalicylic acid to amino groups of hemoglobins A and S occurs predominantly at just two or three specific sites on these proteins .
This targeted acetylation process produces moderate increases in the oxygen affinities of both normal and sickle erythrocytes. The biochemical modification alters the functional properties of hemoglobin, particularly affecting its interaction with oxygen and potentially modifying its tendency to polymerize under deoxygenated conditions .
Therapeutic Applications in Sickle Cell Disease
Antisickling Properties
The most significant therapeutic potential of dibromoacetylsalicylic acid lies in its antisickling effects for treatment of sickle cell disease. Research has demonstrated that treatment of intracellular hemoglobin S with dibromoacetylsalicylic acid directly inhibits erythrocyte sickling .
This antisickling effect correlates with an increase in the minimum gelling concentration of deoxyhemoglobin S extracted from sickle erythrocytes that had been exposed to low concentrations of dibromoacetylsalicylic acid. By raising the minimum concentration required for hemoglobin S to form the rigid polymers that cause cell sickling, the compound effectively reduces the likelihood of the pathological process occurring .
Comparative Analysis with Related Compounds
Comparison with Acetylsalicylic Acid (Aspirin)
The relationship between dibromoacetylsalicylic acid and conventional aspirin provides important context for understanding its unique properties:
| Property | Dibromoacetylsalicylic Acid | Acetylsalicylic Acid |
|---|---|---|
| Molecular Formula | C9H6Br2O4 | C9H8O4 |
| Molecular Weight | 337.952 g/mol | 180.16 g/mol |
| Primary Mechanism | Hemoglobin acetylation; antisickling | COX inhibition; antiprostaglandin |
| Key Applications | Potential sickle cell disease treatment | Pain, fever, inflammation, cardiovascular protection |
| Protein Interaction | Specific sites on hemoglobin | Multiple targets including COX enzymes |
| Melting Point | ~156°C | 135°C |
While both compounds share the acetylsalicylic acid core structure, the addition of bromine atoms in dibromoacetylsalicylic acid significantly alters its biological activity profile .
Comparison with Other Brominated Derivatives
Within the family of brominated salicylic acid derivatives, dibromoacetylsalicylic acid represents a specific configuration with particular biological properties. Dibromoacetic acid (C2H2Br2O2), a simpler brominated compound, shares some chemical features but lacks the structural complexity and therapeutic potential of dibromoacetylsalicylic acid .
Current Research Status and Challenges
Experimental Evidence and Limitations
Research into dibromoacetylsalicylic acid has demonstrated promising in vitro results, particularly regarding its antisickling properties and interaction with hemoglobin. Key findings include:
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Potent acylation of intracellular hemoglobin
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Moderate increases in oxygen affinity of erythrocytes
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Direct inhibition of erythrocyte sickling
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Increase in minimum gelling concentration of deoxyhemoglobin S
Future Research Directions
Several important areas for future investigation include:
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Optimization of synthesis methods specifically for dibromoacetylsalicylic acid
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Detailed characterization of the specific binding sites on hemoglobin
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Assessment of stability and pharmacokinetic properties in physiological conditions
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Evaluation of safety profile and potential toxicity concerns
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Comparative studies with other antisickling agents
These research directions would help establish whether dibromoacetylsalicylic acid could become a viable therapeutic option for sickle cell disease or other conditions.
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